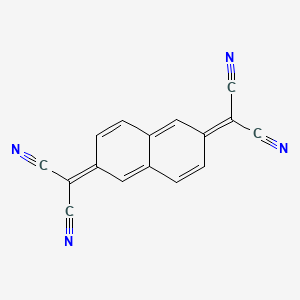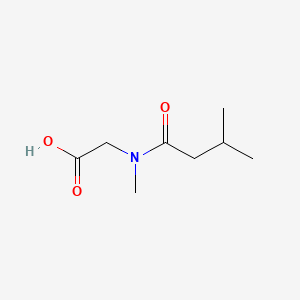
Tetracyano-2,6-naphthoquinodimethane
Vue d'ensemble
Description
Tetracyano-2,6-naphthoquinodimethane is a useful research compound. Its molecular formula is C16H6N4 and its molecular weight is 254.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of 11,11,12,12-Tetracyanonaphtho-2,6-quinodimethane, also known as 2-[6-(dicyanomethylidene)naphthalen-2-ylidene]propanedinitrile or Tetracyano-2,6-naphthoquinodimethane, is ferromagnetic electrodes . The compound is used as an interfacial layer for a prototype interface of Fe/TNAP .
Mode of Action
The interaction of 11,11,12,12-Tetracyanonaphtho-2,6-quinodimethane with its targets results in strong hybridization between the compound and Fe, and induced magnetization of N atoms in the molecule . This interaction reduces the spin moment of Fe by 12% .
Biochemical Pathways
The compound affects the spintronics pathway, a branch of electronics that takes advantage of both the charge and the spin of the electron . It improves spin injection or extraction, which are crucial processes in organic spintronics .
Result of Action
The molecular and cellular effects of 11,11,12,12-Tetracyanonaphtho-2,6-quinodimethane’s action include the induction of magnetization in N atoms in the molecule and a reduction in the spin moment of Fe . These effects make the compound a promising molecule for spinterface engineering in organic spintronics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 11,11,12,12-Tetracyanonaphtho-2,6-quinodimethane. For instance, the compound’s interaction with its targets can be influenced by the presence of other commonly used ferromagnets in organic spintronics, such as La0.7Sr0.3MnO3 and permalloy .
Analyse Biochimique
Biochemical Properties
Tetracyano-2,6-naphthoquinodimethane plays a significant role in biochemical reactions, particularly in electron transfer processes. It interacts with various enzymes and proteins, acting as an electron acceptor. For instance, it can form charge-transfer complexes with electron-donating biomolecules, facilitating redox reactions. The nature of these interactions is primarily based on its ability to stabilize radical anions, making it a valuable tool in studying electron transfer mechanisms in biological systems .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cellular redox systems can lead to changes in the oxidative state of cells, impacting processes such as apoptosis and proliferation. Additionally, this compound can affect the expression of genes involved in oxidative stress responses, further influencing cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by accepting electrons, thereby altering their activity. This compound also influences gene expression by modulating the redox state of transcription factors and other regulatory proteins. The ability of this compound to form stable radical anions is central to its mechanism of action, as it facilitates electron transfer and redox reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its electron-accepting properties over extended periods, although its efficacy may decrease due to gradual degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained impacts on cellular redox states and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance electron transfer processes and improve cellular function. At high doses, it may exhibit toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range maximizes the beneficial effects while minimizing toxicity. Understanding these dosage effects is crucial for potential therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to redox reactions. It interacts with enzymes and cofactors that facilitate electron transfer, influencing metabolic flux and metabolite levels. For instance, its interaction with NADH and NADPH-dependent enzymes can alter the balance of these cofactors, impacting overall cellular metabolism. The role of this compound in these pathways highlights its importance in regulating metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in various cellular compartments. The compound’s ability to form charge-transfer complexes with biomolecules aids in its transport across cellular membranes, ensuring its effective distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization in mitochondria can enhance its role in mitochondrial electron transport and redox reactions. Understanding the subcellular distribution of this compound provides insights into its functional roles in cellular processes .
Propriétés
IUPAC Name |
2-[6-(dicyanomethylidene)naphthalen-2-ylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6N4/c17-7-15(8-18)13-3-1-11-5-14(16(9-19)10-20)4-2-12(11)6-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTPSDHKZGWXTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C#N)C#N)C=C2C1=CC(=C(C#N)C#N)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211559 | |
| Record name | Tetracyano-2,6-naphthoquinodimethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6251-01-0 | |
| Record name | 11,11,12,12-Tetracyano-2,6-naphthoquinodimethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6251-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetracyano-2,6-naphthoquinodimethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006251010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetracyano-2,6-naphthoquinodimethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11,11,12,12-Tetracyanonaphtho-2,6-quinodimethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















